3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Description
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound with a molecular formula of C27H26FN3O2 and a molecular weight of 443.52 g/mol . This compound features a pyrrolidine ring, a piperazine ring, and a fluorophenyl group, making it a unique structure in medicinal chemistry.
Properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c28-22-11-13-23(14-12-22)31-25(32)19-24(27(31)33)29-15-17-30(18-16-29)26(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,24,26H,15-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQYUAHKJVNISO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves multiple steps. One common method includes the formation of the piperazine ring through the reaction of N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection and selective intramolecular cyclization . Industrial production methods often involve similar multi-step synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The pyrrolidine and piperazine rings allow it to bind to certain proteins and enzymes, modulating their activity. This binding can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and piperazine derivatives, such as:
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring and have similar biological activities.
Diphenylmethylpiperazines: These compounds share the piperazine ring and are studied for their therapeutic potential.
What sets 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione apart is the combination of the fluorophenyl group with the pyrrolidine and piperazine rings, which enhances its biological activity and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
